

An In-depth Technical Guide to Ammonium Nonanoate (Pelargonic Acid Ammonium Salt)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium nonanoate

Cat. No.: B1288919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium nonanoate, also known as pelargonic acid ammonium salt, is a broad-spectrum, non-selective, contact herbicide. It is the ammonium salt of nonanoic acid (pelargonic acid), a nine-carbon saturated fatty acid that occurs naturally in various plants and animals. This guide provides a comprehensive technical overview of **ammonium nonanoate**, including its chemical and physical properties, synthesis, mechanism of action, applications in agriculture, and potential relevance in drug development. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams illustrating the synthesis workflow, herbicidal mechanism, and a potential signaling pathway in mammalian cells are included to facilitate understanding.

Chemical and Physical Properties

Ammonium nonanoate is a well-characterized compound with defined physical and chemical properties. It is typically marketed as an aqueous solution.[\[1\]](#)

Property	Value	Reference(s)
Synonyms	Pelargonic acid ammonium salt, Ammonium pelargonate	[2]
Molecular Formula	C ₉ H ₂₁ NO ₂	[3]
Molecular Weight	175.27 g/mol	[3]
CAS Number	63718-65-0	[3]
Appearance	White crystals; marketed as a colorless to pale yellow liquid	[1]
Odor	Slight fatty acid or ammonia odor	[1][3]
Solubility	Completely miscible in water	[4]
pH (of emulsion)	Typically neutral to slightly alkaline (8.0 - 9.0)	[3][5]
Density	Approximately 1.00 g/cm ³ at 20°C	[5]
Boiling Point	104.4°C (219.9°F)	[3]
Environmental Fate	Rapidly biodegrades in soil and water, typically within a few days.	[2]

Synthesis of Ammonium Nonanoate

Ammonium nonanoate is synthesized through a direct neutralization reaction between nonanoic acid and ammonia.[6] The nonanoic acid precursor can be derived from natural sources, such as the ozonolysis of oleic acid found in beef tallow or vegetable oils.[7]

Experimental Protocol: Synthesis of Ammonium Nonanoate Emulsion

This protocol is adapted from a patented method for the preparation of an **ammonium nonanoate** weeding emulsion.

Materials:

- Nonanoic acid (99% purity)
- Ammonia water (25-28%)
- Deionized water
- 1000L reactor with temperature control and stirring capabilities
- Metering tanks
- Emulsifier (e.g., Agricultural milk 1602#)
- Preservative (e.g., Potassium sorbate)
- Penetrating agent (e.g., Agricultural organic silicon)
- Thickener (e.g., Magnesium aluminum silicate)
- Antifreeze agent (e.g., Glycerol)

Procedure:

Step 1: Neutralization Reaction

- Add 84 kg of nonanoic acid to the 1000L reactor.
- Set the reactor temperature to 60°C and begin stirring at 100 rpm.
- Slowly add 80 kg of ammonia water dropwise at a flow rate of 2 kg/min , ensuring the reaction mixture bubbles evenly.
- After the initial ammonia addition, add 80 kg of deionized water to the reactor and continue stirring for 20 minutes.

- Add the remaining 84 kg of nonanoic acid.
- Continue the dropwise addition of the remaining 80 kg of ammonia water until the pH of the reaction system reaches 8.
- Stop the stirring. The resulting product is the **ammonium nonanoate** solution.

Step 2: Formulation of the Emulsion

- To the **ammonium nonanoate** solution from Step 1, add the following components while stirring:
 - 9.84 kg of emulsifier (e.g., Agricultural milk 1602#)
 - 492 g of preservative (e.g., Potassium sorbate)
 - 6 kg of penetrating agent (e.g., Agricultural organic silicon)
 - 2.46 kg of thickener (e.g., Magnesium aluminum silicate)
 - 4.92 kg of antifreeze agent (e.g., Glycerol)
- Continue stirring until a homogenous emulsion is formed.

Synthesis Workflow of Ammonium Nonanoate

Precursor Preparation

Oleic Acid (from natural fats/oils)

Ozonolysis

Nonanoic Acid (Pelargonic Acid)

Neutralization Reaction

Ammonia Water

Nonanoic Acid

Reactor (60°C, stirring)

pH control to 8

Ammonium Nonanoate Solution

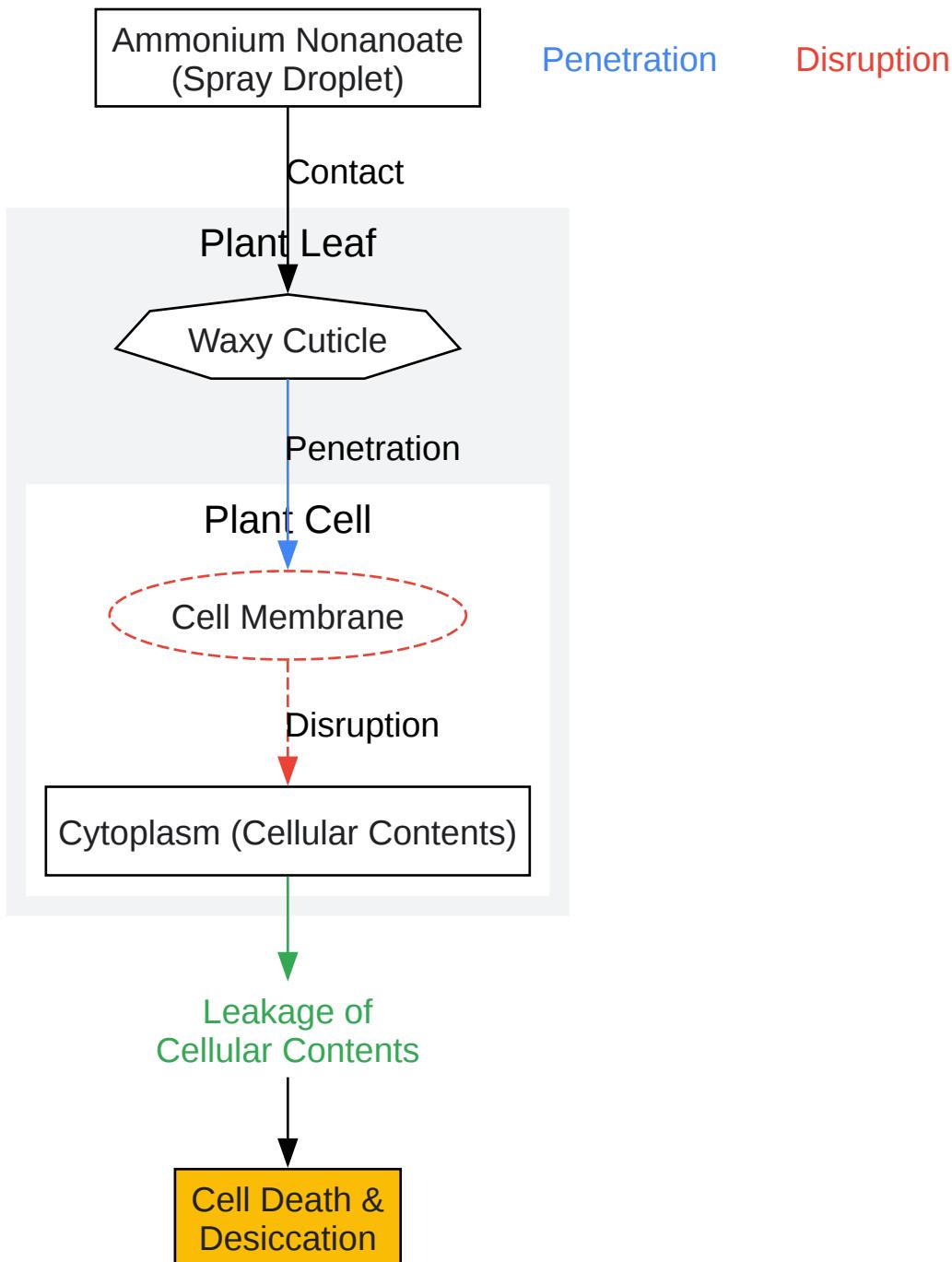
Formulation

Emulsifier, Preservative, Penetrant, Thickener, Antifreeze

Addition of Formulation Agents

Final Emulsion Product

[Click to download full resolution via product page](#)Synthesis of **Ammonium Nonanoate**.


Herbicidal Application and Efficacy

Ammonium nonanoate is a fast-acting, post-emergence, contact herbicide with no soil activity.^[1] It is effective against a wide range of weeds, including grasses, broadleaf weeds, moss, and algae.^[4]

Mechanism of Action

The herbicidal activity of **ammonium nonanoate** is due to its rapid disruption of plant cell membranes.^[2] Upon contact with the plant foliage, the nonanoic acid component penetrates the waxy cuticle of the leaves.^[7] This leads to a loss of cell membrane integrity, causing rapid leakage of cellular contents and subsequent desiccation and death of the plant tissue.^{[7][8]} The effects are typically visible within hours of application.^[7]

Herbicidal Mechanism of Ammonium Nonanoate

[Click to download full resolution via product page](#)

Herbicidal Action on Plant Cells.

Quantitative Efficacy Data

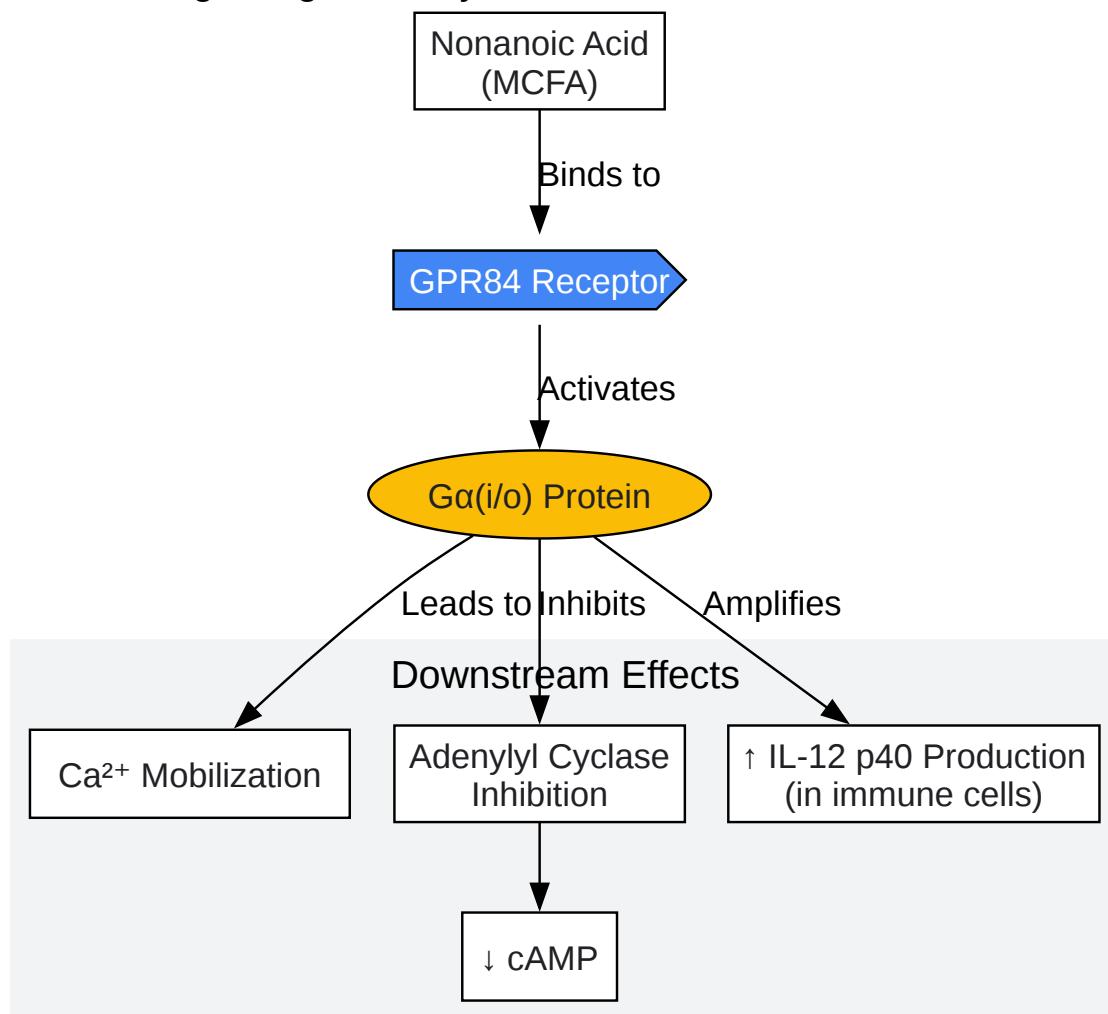
Numerous studies have evaluated the herbicidal efficacy of **ammonium nonanoate**. The following tables summarize data from selected field trials.

Table 1: Weed Control Efficacy in Organic Vegetable Production

Weed Species	Herbicide Rate (kg a.i./ha)	Application Volume (L/ha)	Weed Control (%)
Tumble Pigweed	10.8	654	>80
Spiny Pigweed	10.8	654	>80
Carpetweed	7.2	164	66
Carpetweed	10.8	654	>88
Goosegrass	7.2 - 10.8	164 - 981	31 - 54
Smooth Crabgrass	7.2 - 10.8	164 - 981	24 - 54

Table 2: Comparative Weed Control in Pumpkin

Herbicide	Weed Control (%)
Ammonium Nonanoate	88 - 98
Clove Oil + Cinnamon Oil	40 - 69


Relevance to Drug Development and Mammalian Cell Signaling

While the primary application of **ammonium nonanoate** is in agriculture, its constituent fatty acid, nonanoic acid, and other medium-chain fatty acids (MCFAs) have been shown to possess biological activity in mammalian systems, which may be of interest to drug development professionals.

Interaction with G-Protein Coupled Receptors (GPCRs)

MCFAs, including those with carbon chain lengths of 9-14, can act as signaling molecules by functioning as ligands for the orphan G-protein coupled receptor GPR84.^[5] GPR84 is expressed in leukocytes, and its activation by MCFAs is coupled to a pertussis toxin-sensitive G(i/o) pathway.^[5] This interaction can lead to downstream cellular responses, including calcium mobilization and the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) production.^[5] Furthermore, activation of GPR84 by MCFAs has been shown to amplify the lipopolysaccharide-stimulated production of the proinflammatory cytokine interleukin-12 p40.^[5]

Potential Signaling Pathway of Nonanoic Acid in Mammalian Cells

[Click to download full resolution via product page](#)

MCFA Interaction with GPR84.

Neurological and Other Effects

Some research suggests that pelargonic acid may be more potent than valproic acid in treating seizures, without the associated HDAC inhibition-related teratogenicity.^[4] Additionally, nonanoic acid has been observed to promote neuronal differentiation and neurite growth in cell lines.^[9] It can also induce changes in the sodium/potassium ratio in epidermal cells, indicating an effect on cell membrane integrity, and modulate the expression of inflammatory cytokines like interleukin-6.^[9]

Toxicology and Safety

Ammonium nonanoate is considered to have low mammalian toxicity.

Toxicity Endpoint	Value	Species	Reference(s)
Acute Oral LD ₅₀	>5000 mg/kg	Rat	[3]
Acute Dermal LD ₅₀	>2000 mg/kg	Rabbit	[3]
Eye Irritation	Causes serious eye irritation	-	[3]
Skin Irritation	Mild to moderate skin irritant	-	[10]

The U.S. Environmental Protection Agency (EPA) has granted an exemption from the requirement of a tolerance for residues of **ammonium nonanoate** in or on all food commodities when used as a herbicide. This is based on its low toxicity and the fact that residues from its use are not likely to exceed naturally occurring levels.^[2]

Conclusion

Ammonium nonanoate is a well-established, effective, and rapidly biodegradable contact herbicide. Its straightforward synthesis and clear mechanism of action in plants make it a valuable tool, particularly in organic agriculture. For drug development professionals, while **ammonium nonanoate** itself is not a therapeutic agent, the biological activity of its constituent, nonanoic acid, as a signaling molecule that interacts with GPCRs like GPR84, presents an interesting area for further investigation. The ability of MCFAs to modulate immune responses

and neuronal differentiation suggests that this class of molecules may hold untapped therapeutic potential. Further research is warranted to explore these possibilities and to fully understand the pharmacokinetics and pharmacodynamics of nonanoic acid and its salts in mammalian systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. floridist.com [floridist.com]
- 3. labelsds.com [labelsds.com]
- 4. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonium nonanoate | 63718-65-0 | Benchchem [benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ammonium Nonanoate (Pelargonic Acid Ammonium Salt)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288919#pelargonic-acid-ammonium-salt-vs-ammonium-nonanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com